molecular formula C7H4F3NO3 B1412903 2-Difluoromethoxy-3-fluoroisonicotinic acid CAS No. 1806315-88-7

2-Difluoromethoxy-3-fluoroisonicotinic acid

Cat. No.: B1412903
CAS No.: 1806315-88-7
M. Wt: 207.11 g/mol
InChI Key: BRNDMRCEXAZOBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Difluoromethoxy-3-fluoroisonicotinic acid is a fluorinated derivative of isonicotinic acid. It has gained significant attention in recent years due to its potential therapeutic and industrial applications. This compound is a white crystalline solid with a molecular formula of C7H4F3NO3 and a molecular weight of 215.11 g/mol.

Preparation Methods

The synthesis of 2-Difluoromethoxy-3-fluoroisonicotinic acid involves several steps. One common method includes the reaction of difluoromethoxylated ketones with appropriate reagents to form the desired product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like palladium on carbon. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency compared to batch processes .

Chemical Reactions Analysis

2-Difluoromethoxy-3-fluoroisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide, leading to the replacement of fluorine atoms with other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols or amines.

Scientific Research Applications

2-Difluoromethoxy-3-fluoroisonicotinic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.

    Biology: This compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It has shown promise in the development of new pharmaceuticals, particularly in the treatment of diseases where fluorinated compounds exhibit enhanced biological activity.

    Industry: The compound is used in the production of specialty chemicals and advanced materials, benefiting from its unique chemical properties

Mechanism of Action

The mechanism by which 2-Difluoromethoxy-3-fluoroisonicotinic acid exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms in the molecule enhances its lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

2-Difluoromethoxy-3-fluoroisonicotinic acid can be compared with other fluorinated derivatives of isonicotinic acid, such as:

    2-Fluoroisonicotinic acid: Lacks the difluoromethoxy group, resulting in different chemical and biological properties.

    3-Fluoroisonicotinic acid: Similar structure but without the difluoromethoxy group, leading to variations in reactivity and applications.

    2,3-Difluoroisonicotinic acid: Contains two fluorine atoms but lacks the methoxy group, affecting its overall properties and uses.

The uniqueness of this compound lies in its combination of fluorine and methoxy groups, which confer distinct chemical and biological characteristics, making it valuable for various applications.

Properties

IUPAC Name

2-(difluoromethoxy)-3-fluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-4-3(6(12)13)1-2-11-5(4)14-7(9)10/h1-2,7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNDMRCEXAZOBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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